molecular formula C14H9BrN2O B13517988 2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

Cat. No.: B13517988
M. Wt: 301.14 g/mol
InChI Key: JTWWKRCQLHAYDZ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound that features a bromophenyl group, a pyridinyl group, and a nitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 3-pyridinecarboxaldehyde.

    Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 2-(2-bromophenyl)-3-(pyridin-3-yl)acrylonitrile.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

    Substitution: Formation of 2-(2-substituted phenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile derivatives.

    Reduction: Formation of 2-(2-bromophenyl)-3-oxo-3-(pyridin-3-yl)propanamine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the effects of bromophenyl and pyridinyl groups on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. The presence of the bromophenyl and pyridinyl groups can influence the biological activity of the resulting compounds, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or advanced materials with unique electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations. In biological systems, its mechanism of action would be determined by the specific biological target it interacts with, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
  • 2-(2-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
  • 2-(2-Iodophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

Uniqueness

2-(2-Bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is unique due to the presence of the bromine atom, which can participate in specific reactions such as nucleophilic substitution

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

2-(2-bromophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C14H9BrN2O/c15-13-6-2-1-5-11(13)12(8-16)14(18)10-4-3-7-17-9-10/h1-7,9,12H

InChI Key

JTWWKRCQLHAYDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)C(=O)C2=CN=CC=C2)Br

Origin of Product

United States

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